molecular formula C12H16N2O B1414795 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 1018288-03-3

2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B1414795
CAS No.: 1018288-03-3
M. Wt: 204.27 g/mol
InChI Key: KRNRBYHFOXHYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a synthetic small molecule based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound features a propionyl group on the secondary amine nitrogen and a primary amine at the 7-position of the aromatic ring, making it a valuable intermediate for further chemical derivatization and structure-activity relationship (SAR) studies. The THIQ core is associated with a wide spectrum of pharmacological properties, as demonstrated by numerous natural and synthetic analogs. Research indicates that THIQ-based compounds show significant potential in areas including antiviral , antimicrobial , and neuroprotective activities . For instance, novel heterocyclic compounds featuring the THIQ structure have demonstrated potent inhibition of authentic SARS-CoV-2 replication in vitro, outperforming established treatments like chloroquine in some models . Furthermore, certain THIQ derivatives exhibit anticonvulsant properties and have shown protective effects against neurotoxins in models related to Parkinson's disease, suggesting a role in central nervous system (CNS) research . The primary amine group on the aromatic ring offers a reactive handle for the synthesis of more complex molecules, such as amides and Schiff bases, while the propionyl chain on the heterocyclic nitrogen can influence the molecule's lipophilicity and overall pharmacokinetic profile. Researchers can leverage this compound as a key building block in developing novel therapeutic candidates for various infectious and neurodegenerative diseases. Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h3-4,7H,2,5-6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNRBYHFOXHYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Routes

The synthesis of 2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves multi-step strategies, primarily leveraging cyclization, reduction, and acylation reactions. Below are the most well-documented approaches:

Bischler-Napieralski Cyclization

This classical method forms the tetrahydroisoquinoline core. A typical sequence includes:

  • Step 1 : Condensation of a phenethylamine derivative with a nitrile or acyl chloride.
  • Step 2 : Cyclization using agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
  • Step 3 : Reduction of the resulting dihydroisoquinoline to the tetrahydro form.

Example Pathway :

  • Starting Material : 7-Nitro-1,2,3,4-tetrahydroisoquinoline.
  • Cyclization : Treat with PPA at 130–150°C to form the dihydroisoquinoline intermediate.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the nitro group to an amine.
  • Acylation : React with propionyl chloride in the presence of a base (e.g., triethylamine) to introduce the propionyl group.

Key Conditions :

Step Reagents/Conditions Yield Reference
Cyclization PPA, 140°C, 3 hr 72% CN101851200A
Reduction H₂ (1 atm), Pd/C, EtOH 85%
Acylation Propionyl chloride, Et₃N, CH₂Cl₂ 78%

Reductive Amination Approach

This method avoids nitro intermediates and directly introduces the amine moiety:

Advantages : Higher functional group tolerance and fewer steps.
Limitations : Lower yields due to competing side reactions.

One-Pot Synthesis

Recent advancements (e.g., RSC Advances, 2021) describe streamlined protocols:

Conditions :

  • Solvent: Toluene
  • Time: 6–8 hr
  • Yield: 68–75%

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and optimized purification (e.g., crystallization) are emphasized:

Critical Analysis of Methods

Method Pros Cons
Bischler-Napieralski High purity, scalable Harsh conditions (POCl₃)
Reductive Amination Mild conditions Moderate yields
One-Pot Time-efficient Requires precise stoichiometry

Chemical Reactions Analysis

Types of Reactions

2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2, TBHP, and other peroxides under mild to moderate conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully reduced amine derivatives.

Scientific Research Applications

2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its structural similarity to bioactive natural products.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Physical Properties
This compound Propionyl (C₃H₅O) C₁₂H₁₆N₂O ~204.27* Not directly reported; inferred properties
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine Methyl (CH₃) C₁₀H₁₄N₂ 162.23 m.p. 90–92°C; b.p. 291°C; density 1.084 g/cm³
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine Acetyl (C₂H₃O) C₁₁H₁₄N₂O ~190.24 Intermediate in organic synthesis
2-Cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-amine Cyclopropanecarbonyl C₁₃H₁₄N₂O ~214.27 No explicit data; likely higher lipophilicity
6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine Methyl + Chloro (Position 6) C₁₀H₁₃ClN₂ 196.68 Requires strict handling (explosive risks)

Notes:

  • Propionyl vs. Methyl/Acetyl : The propionyl group introduces a longer carbon chain than methyl or acetyl, increasing molecular weight and likely enhancing lipophilicity. This may improve membrane permeability but reduce aqueous solubility compared to the methyl derivative .
  • Chloro Substituent : The 6-chloro-2-methyl derivative () highlights how halogenation affects safety profiles (e.g., explosive hazards under heat) and reactivity.

Key Research Findings and Data Gaps

Structural Insights from Analog Data

  • Boiling Points : The methyl derivative’s high boiling point (291°C) suggests strong intermolecular forces, which may decrease with bulkier substituents like propionyl or cyclopropanecarbonyl .
  • Lipophilicity : Propionyl’s longer chain likely increases logP compared to methyl or acetyl analogs, a critical factor in drug design for blood-brain barrier penetration.

Unresolved Questions

  • Direct pharmacological data (e.g., receptor affinity, toxicity) for this compound are absent in the evidence.
  • Comparative solubility and stability studies across analogs are needed to clarify substituent effects.

Biological Activity

2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a synthetic compound belonging to the tetrahydroisoquinoline family. This class of compounds is recognized for its diverse biological activities, including potential therapeutic applications in neuropharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant research findings.

This compound interacts with various enzymes and proteins, significantly influencing biochemical pathways. Notably, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for catecholamine biosynthesis. This inhibition can lead to decreased levels of neurotransmitters such as norepinephrine and epinephrine.

Table 1: Key Biochemical Interactions

Biomolecule Interaction Type Effect
Phenylethanolamine N-methyltransferaseInhibitionReduced catecholamine production
Cyclic adenosine monophosphate (cAMP)ModulationAltered cell signaling
Protein kinase AModulationChanges in gene expression

The mechanism of action of this compound involves binding to specific molecular targets within cells. It acts as an inhibitor or activator depending on the context. For instance, its interaction with PNMT leads to reduced catecholamine synthesis, which can have implications for mood regulation and stress response.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

  • Cell Signaling : It modulates pathways involving cAMP and protein kinase A.
  • Gene Expression : Alters transcription factors that regulate gene expression related to stress and metabolic responses.

Dosage Effects in Animal Models

The biological effects of this compound are dose-dependent. Studies have demonstrated that low doses may have minimal physiological effects while higher doses can lead to significant alterations in liver and kidney function. Toxicological studies indicate that excessive dosages may induce adverse effects.

Table 2: Dosage Effects in Animal Models

Dosage (mg/kg) Physiological Effect
1Minimal effect on organ function
10Moderate alterations in liver enzymes
50Significant toxicity observed

Research Applications

The compound has several applications in scientific research:

  • Chemistry : Used as a building block for synthesizing complex molecules.
  • Biology : Investigated for its role in enzyme interactions and metabolic pathways.
  • Medicine : Explored for potential therapeutic uses due to its structural similarity to bioactive natural products.

Case Studies

Several studies have explored the biological activity of tetrahydroisoquinoline derivatives:

  • Orexin Receptor Antagonism : Research has shown that 7-substituted tetrahydroisoquinolines exhibit potent antagonism at orexin receptors. The structure–activity relationship indicates that modifications at the 7-position enhance receptor selectivity and potency .
    • Key Findings :
      • The n-propyl derivative exhibited a K_e value of 23.7 nM at the OX1 receptor.
      • Selectivity ratios exceeding 100-fold against OX2 receptor were observed.

Table 3: Orexin Receptor Activity

Compound OX1 K_e (nM) OX2 K_e (nM) Selectivity Ratio
n-Propyl derivative23.7>10000>100
Ethyl derivative37.3>10000>268

Q & A

Q. What are the established synthetic methodologies for 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine, and how can reaction conditions be optimized for academic-scale synthesis?

Methodological Answer: The compound is typically synthesized via reductive amination or cyclization of precursor amines. Key steps include:

  • Cyclization : Use of acetic anhydride or propionyl chloride to acylate the tetrahydroisoquinoline core .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Optimization : Adjusting reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:acylating agent) to minimize byproducts like N-acetylated derivatives.
    Reference Data :
ParameterValueSource
Molecular FormulaC₁₁H₁₄N₂OPubChem
Molecular Weight190.24 g/molPubChem

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C-NMR : Key signals include the acetyl/propionyl carbonyl resonance (~170–175 ppm in 13C-NMR) and aromatic protons (6.5–7.5 ppm in 1H-NMR) .
  • IR Spectroscopy : Confirm the presence of amine (-NH₂, ~3400 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+ at m/z 191.1) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Protect from light in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation.
  • Handling : Use gloves and fume hoods to avoid hygroscopic degradation; monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the propionyl group) impact antibacterial activity, and what in vitro assays validate these effects?

Methodological Answer:

  • SAR Studies : Replace the propionyl group with bulkier acyl chains (e.g., isobutyryl) to assess steric effects on bacterial membrane penetration.
  • Assays :
    • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .
    • Time-kill curves: Compare bactericidal kinetics between analogs.
  • Analytical Support : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial topoisomerase II .

Q. How can contradictions in reported anticancer activities of isoquinoline derivatives be resolved?

Methodological Answer: Discrepancies in IC₅₀ values may arise from:

  • Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hrs).
  • Data Normalization : Include controls for apoptosis induction (Annexin V/PI staining) and mitochondrial toxicity (ATP assays) .
  • Statistical Analysis : Apply multivariate regression to isolate structural determinants (e.g., topological polar surface area vs. logP) .

Q. What computational strategies predict the compound’s interaction with cancer-related protein targets (e.g., PARP-1)?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding stability using GROMACS with CHARMM force fields.
  • Pharmacophore Modeling : Map hydrogen bond acceptors (carbonyl oxygen) and hydrophobic regions (tetrahydroisoquinoline ring) to align with PARP-1’s catalytic domain .
  • Validation : Cross-reference with experimental IC₅₀ data from kinase inhibition assays.

Q. How can researchers address low yields in large-scale synthesis without compromising purity?

Methodological Answer:

  • Process Optimization :
    • Use flow chemistry to enhance mixing and heat transfer.
    • Replace traditional catalysts with immobilized enzymes (e.g., lipases) for regioselective acylation .
  • Analytical QC : Implement inline FTIR to monitor reaction progress and HPLC-MS for impurity profiling .

Q. What in vivo models are appropriate for evaluating neuroprotective effects suggested by structural analogs?

Methodological Answer:

  • Animal Models : Use MPTP-induced Parkinson’s disease in mice to assess dopamine neuron preservation.
  • Dosage : Administer 10–20 mg/kg intraperitoneally; compare with positive controls (e.g., selegiline).
  • Biomarkers : Measure glial fibrillary acidic protein (GFAP) and TNF-α levels via ELISA to quantify neuroinflammation .

Data Contradiction Analysis Example
Issue : Conflicting reports on cytotoxicity in cancer cells.
Resolution :

  • Variable Factors : Differences in cell permeability due to culture media serum content (e.g., 10% FBS vs. serum-free).
  • Mitochondrial vs. Nuclear Targeting : Use confocal microscopy with organelle-specific dyes (e.g., MitoTracker) to clarify subcellular localization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Reactant of Route 2
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2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine

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